molecular formula C21H14Cl2N2O4 B11564071 4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Cat. No.: B11564071
M. Wt: 429.2 g/mol
InChI Key: MUWALAUZTCLUDC-UHFFFAOYSA-N
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Description

4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including nitro, imino, and ester groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the condensation of 3-methylbenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine and ester groups can interact with nucleophiles and electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzamide

Uniqueness

4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C21H14Cl2N2O4

Molecular Weight

429.2 g/mol

IUPAC Name

[4-[(3-methylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H14Cl2N2O4/c1-13-3-2-4-16(9-13)24-12-14-5-8-20(19(10-14)25(27)28)29-21(26)17-7-6-15(22)11-18(17)23/h2-12H,1H3

InChI Key

MUWALAUZTCLUDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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